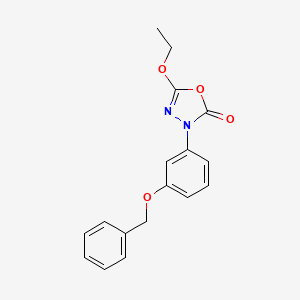
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylaminoethoxy group and the trifluoromethylphenyl group is usually carried out through nucleophilic substitution reactions. These steps require specific reagents such as dimethylamine and trifluoromethylbenzene derivatives.
Maleate Formation: The final step involves the formation of the maleate salt, which is achieved by reacting the free base of the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethoxy group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the pyridazinone core is known for its potential pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the dimethylaminoethoxy group can modulate its solubility and bioavailability. The pyridazinone core is crucial for its biological activity, potentially inhibiting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-phenylpyridazin-4(1H)-one: Lacks the trifluoromethyl group, which may reduce its binding affinity and biological activity.
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(4-methylphenyl)pyridazin-4(1H)-one: The methyl group on the phenyl ring can alter its reactivity and pharmacological profile.
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-chlorophenyl)pyridazin-4(1H)-one: The chloro group can introduce different electronic effects, impacting its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate makes it unique among similar compounds. This group enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C20H22F3N3O6 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C16H18F3N3O2.C4H4O4/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19;5-3(6)1-2-4(7)8/h4-6,9-10H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LRHFHEVUQKTRAJ-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)


![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)







